molecular formula C6H4BrClO B1276391 3-Bromo-2-chlorophenol CAS No. 66024-94-0

3-Bromo-2-chlorophenol

Cat. No. B1276391
CAS RN: 66024-94-0
M. Wt: 207.45 g/mol
InChI Key: DUKKNDLIWRYBCT-UHFFFAOYSA-N
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Description

3-Bromo-2-chlorophenol is a chemical compound with the molecular formula C6H4BrClO . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 3-Bromo-2-chlorophenol involves the addition of 326.4 g (2.04 moles) of bromine dropwise over 6 hours with vigorous stirring, within a temperature range of between 20° and 45° C., to a mixture of 257.2 g (2 moles) of 2-chlorophenol, 1.0 g of zinc chloride and 1.0 g of diphenyl sulfide .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-chlorophenol consists of a phenol group with bromine and chlorine substituents. The molecular weight is 207.452 Da .


Physical And Chemical Properties Analysis

3-Bromo-2-chlorophenol is a solid substance . It has a molecular weight of 207.45 .

Scientific Research Applications

Synthesis and Properties

3-Bromo-2-chlorophenol is a halogenated aromatic compound that plays a significant role in organic synthesis. It can be utilized in the synthesis of various derivatives via reactions such as Suzuki cross-coupling. For instance, Nazeer et al. (2020) demonstrated the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives through a Pd-catalyzed Suzuki cross-coupling reaction, exploring their electronic and non-linear optical properties via DFT studies (Nazeer et al., 2020). Additionally, Kırca et al. (2021) synthesized new Schiff base compounds using similar chlorophenol derivatives, characterizing them through various spectroscopic techniques (Kırca et al., 2021).

Environmental and Analytical Applications

Chlorophenols, including 3-Bromo-2-chlorophenol, are also significant in environmental sciences due to their potential risks. Adeyemi et al. (2020) studied the removal of chlorophenols from aqueous media using hydrophobic deep eutectic solvents, focusing on their extraction efficiency and interaction with solvents (Adeyemi et al., 2020). In analytical chemistry, Mukdasai et al. (2016) developed a sensitive and selective spectrophotometric method for detecting 2-chlorophenol, which can be adapted for related chlorophenols like 3-Bromo-2-chlorophenol (Mukdasai et al., 2016).

Safety And Hazards

Safety data sheets indicate that 3-Bromo-2-chlorophenol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

3-bromo-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKKNDLIWRYBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216242
Record name Phenol, bromochloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chlorophenol

CAS RN

66024-94-0, 863870-87-5
Record name Phenol, bromochloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066024940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, bromochloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-chlorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M KOHN, S Reichmann - The Journal of Organic Chemistry, 1947 - ACS Publications
… From V, 3-bromo-2-chlorophenol (VIII) would have been formed. …
Number of citations: 5 pubs.acs.org
A Saeed, M Altarawneh, G Hefter… - Journal of Chemical & …, 2016 - ACS Publications
This contribution reports standard gas-phase enthalpies of formation (Δ f H 298 ), entropies (S 298 ), and heat capacities (C p (T)) for all plausible 64 bromochlorophenols (BCPs) at the …
Number of citations: 3 pubs.acs.org
F Minutolo, S Bertini, C Granchi… - Journal of medicinal …, 2009 - ACS Publications
… The synthesis of ketoximes 9−12 starts from 3-bromo-2-chlorophenol 22, which was prepared following a previously reported route (Scheme 3). (17) Phenol 22 was esterified with acetyl …
Number of citations: 54 pubs.acs.org
F Minutolo, R Bellini, S Bertini, I Carboni… - Journal of medicinal …, 2008 - ACS Publications
… We first verified the suitability of our double cross-coupling sequence by model reactions on 3-bromo-2-chlorophenol (17), prepared as previously reported by a remarkably …
Number of citations: 32 pubs.acs.org
AN Dinh - 2020 - search.proquest.com
The functionalization of arenes and heterocycles via direct CH activation is a valuable tool in medicinal chemistry as it allows for the manipulation of a diversity of complex structures …
Number of citations: 4 search.proquest.com
SM Maddox - 2018 - search.proquest.com
Atropisomerism represents a form of chirality that is often swept under the rug in medicinal chemistry and drug development. Nonetheless, our lab has demonstrated that atropisomerism …
Number of citations: 2 search.proquest.com

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